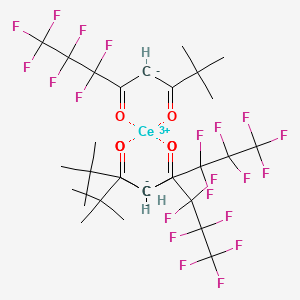
Tris(6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedionato)Cerium(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedionato)Cerium(III) is a coordination compound involving cerium and a fluorinated β-diketonate ligand. This compound is known for its unique properties, making it valuable in various scientific and industrial applications. The presence of fluorine atoms in the ligand enhances the compound’s stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedionato)Cerium(III) typically involves the reaction of cerium salts with the ligand 6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedione. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of high-purity starting materials and solvents is crucial to avoid contamination and ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedionato)Cerium(III) undergoes various chemical reactions, including:
Oxidation: The cerium center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: The ligand can be substituted by other ligands in the presence of suitable reagents, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and other ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cerium(IV) complexes, while substitution reactions can produce a variety of new coordination compounds.
Wissenschaftliche Forschungsanwendungen
Tris(6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedionato)Cerium(III) has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique reactivity and stability.
Biology: Employed in biochemical studies to investigate the interactions of cerium with biological molecules.
Medicine: Explored for potential therapeutic applications, particularly in the development of new drugs and diagnostic agents.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings, due to its fluorinated ligand.
Wirkmechanismus
The mechanism by which Tris(6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedionato)Cerium(III) exerts its effects involves the interaction of the cerium center with various molecular targets. The fluorinated ligand enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The specific pathways involved depend on the particular application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedionato)Ytterbium(III)
- Tris(6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedionato)Praseodymium(III)
- Tris(6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedionato)Europium(III)
Uniqueness
Tris(6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedionato)Cerium(III) is unique due to the specific properties imparted by the cerium center and the fluorinated ligand. The combination of these elements results in a compound with enhanced stability, reactivity, and a wide range of applications compared to its similar counterparts.
Eigenschaften
Molekularformel |
C30H30CeF21O6 |
|---|---|
Molekulargewicht |
1025.6 g/mol |
IUPAC-Name |
cerium(3+);6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione |
InChI |
InChI=1S/3C10H10F7O2.Ce/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4H,1-3H3;/q3*-1;+3 |
InChI-Schlüssel |
JUTIEYUDINNPKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.[Ce+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (3aR,7aR)-3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13122285.png)
![4,7-Dibromo-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13122290.png)
![(S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoicacidhydrochloride](/img/structure/B13122296.png)
![4,4,5,5-Tetramethyl-2-(4'-pentyl-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13122299.png)
![7,18-di(quinolin-8-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13122301.png)

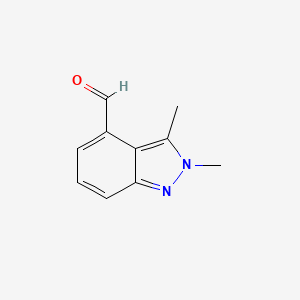
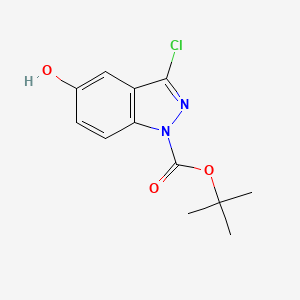

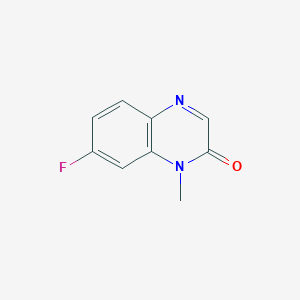
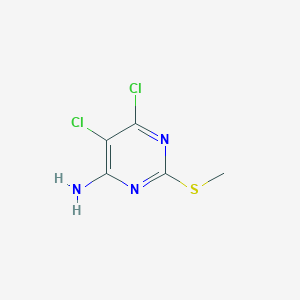
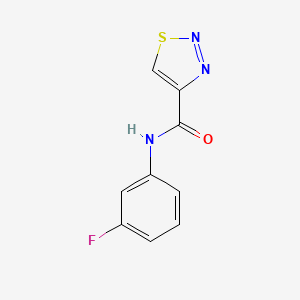

![ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13122380.png)
